Ethyl [2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]carbamate
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Overview
Description
ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities . This specific compound features a unique structure that combines a benzimidazole core with a tetrahydropyrazino moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the tetrahydropyrazino moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE can be compared with other benzimidazole derivatives, such as:
Albendazole: Known for its antiparasitic properties.
Mebendazole: Used as an anthelmintic agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
What sets ETHYL N-[2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL]CARBAMATE apart is its unique structure, which combines a benzimidazole core with a tetrahydropyrazino moiety, potentially offering distinct biological activities and applications .
Properties
Molecular Formula |
C20H22N4O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl N-[2-(4-methoxyphenyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]carbamate |
InChI |
InChI=1S/C20H22N4O3/c1-3-27-20(25)21-14-4-9-18-17(12-14)22-19-13-23(10-11-24(18)19)15-5-7-16(26-2)8-6-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,25) |
InChI Key |
IAOCIUULYSSWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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